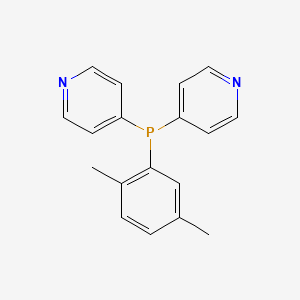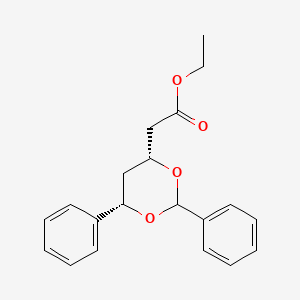![molecular formula C24H29NO3 B12595244 N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide CAS No. 644980-21-2](/img/structure/B12595244.png)
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide is a chemical compound with a molecular mass of 379.21474378799996 daltons . It is a type of benzamide derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclopentylamine, followed by the introduction of the 2-ethyl-3-methoxybenzoyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide can be compared with other similar compounds, such as:
1-(2-Methylbenzoylamino)-1-(3,5-dimethylbenzoyl)cyclopentane: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]benzamide: This compound lacks the 2-ethyl-3-methoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
644980-21-2 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide |
InChI |
InChI=1S/C24H29NO3/c1-5-19-20(9-8-10-21(19)28-4)23(27)25-24(11-6-7-12-24)22(26)18-14-16(2)13-17(3)15-18/h8-10,13-15H,5-7,11-12H2,1-4H3,(H,25,27) |
InChI Key |
GAUJRJOMZFLDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)

![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)

